N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide
Description
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide is a structurally complex molecule characterized by a 3,5,5-trimethylcyclohexyl core substituted with two distinct furan-based moieties. The primary structure includes:
- A furan-2-carboxamide group linked to the cyclohexyl ring.
- A furan-2-ylcarbonylamino methyl substituent at the 3-position of the cyclohexane ring.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-19(2)10-14(22-18(24)16-7-5-9-26-16)11-20(3,12-19)13-21-17(23)15-6-4-8-25-15/h4-9,14H,10-13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCUWOVIHFSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396318 | |
| Record name | ST50910677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-16-3 | |
| Record name | ST50910677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The optimized conditions include specific reaction times, solvents, and substrate amounts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can enhance reaction efficiency and yield, making it suitable for large-scale production. The process involves careful control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan compounds
Scientific Research Applications
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-cyclohexyl-5-nitrofuran-2-carboxamide (Compound 22a, )
- Structural Differences: Lacks the 3,5,5-trimethylcyclohexyl core and the second furan-2-ylcarbonylamino methyl group.
- Implications: The nitro group in Compound 22a may increase reactivity in redox environments, making it suitable for trypanocidal applications (as noted in ). The target compound’s dual furan moieties and methylated cyclohexane backbone could improve lipid solubility, enhancing membrane penetration but reducing aqueous solubility .
Alfuzosin Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide; )
- Structural Differences: Replaces the trimethylcyclohexyl group with a quinazolinyl-propylamino chain. Contains methoxy substituents on the quinazoline ring.
- Implications: The quinazoline moiety in Alfuzosin Impurity A is associated with alpha-1 adrenergic receptor antagonism (a property of the parent drug Alfuzosin). The target compound’s cyclohexane ring may shift its selectivity toward non-adrenergic targets, such as enzymes or ion channels, due to steric and electronic differences .
Hydrazinyl-Furan Carboxamides ()
- Examples :
- 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c).
- Structural Differences :
- Feature hydrazinyl-oxoethyl side chains instead of the cyclohexane backbone.
- Substituents on the furan ring (e.g., 3-carboxamide vs. 2-carboxamide).
- Implications :
- The hydrazine group in these derivatives may enhance hydrogen-bonding capacity, improving solubility but introducing metabolic liabilities (e.g., susceptibility to oxidation).
- The target compound’s methylated cyclohexane core likely reduces polarity, favoring passive diffusion across biological barriers .
Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide; )
- Structural Differences: Contains methoxy and dimethyl groups on the furan ring. Lacks the amino methyl linkage and second furan moiety.
- Implications: Furmecyclox’s methoxy group may enhance stability against enzymatic degradation, a common trait in agrochemicals.
Key Research Findings and Hypotheses
Metabolic Stability : The absence of nitro or hydrazine groups (cf. Compounds 22a and 97c) may enhance metabolic stability, reducing susceptibility to cytochrome P450-mediated degradation.
Target Selectivity: Structural parallels to Alfuzosin Impurity A imply possible interactions with aminergic receptors, though the cyclohexane backbone may redirect activity toward novel targets .
Biological Activity
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a cyclohexyl moiety, which may contribute to its pharmacological properties. The furan-2-carboxamide structure is known for its versatility in biological applications, often acting as a scaffold for drug design.
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures have been reported to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.
In Vitro Studies
Recent studies have evaluated the compound's activity against several biological targets:
- Antiviral Activity : A related compound with a furan moiety was identified as an inhibitor of the SARS-CoV-2 main protease (M pro), exhibiting IC50 values in the low micromolar range (1.55 μM) . This suggests potential antiviral applications for similar furan-containing compounds.
- Cytotoxicity : The cytotoxic effects were assessed using various cell lines. For instance, derivatives of furan-based compounds showed low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells .
- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic processes was also investigated. Furan derivatives have shown promise as reversible covalent inhibitors in enzymatic assays .
Case Studies
Several studies highlight the biological relevance of furan-containing compounds:
- Study on SARS-CoV-2 Inhibition : Research indicated that specific furan derivatives could effectively inhibit the main protease of SARS-CoV-2, providing a basis for developing therapeutic agents against COVID-19 .
- Cytotoxicity Evaluation : In an investigation assessing the safety profile of these compounds, it was found that certain derivatives exhibited minimal toxicity while maintaining significant antiviral activity .
Data Tables
| Compound Name | Target | IC50 (μM) | CC50 (μM) | Notes |
|---|---|---|---|---|
| F8-B22 | M pro | 1.55 | >100 | Non-peptidomimetic inhibitor |
| F8-S43 | M pro | 10.76 | >100 | Essential for maintaining inhibitory activity |
| F8 | M pro | 21.28 | >100 | Moderate potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
